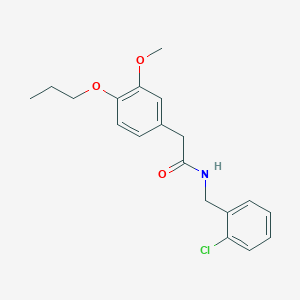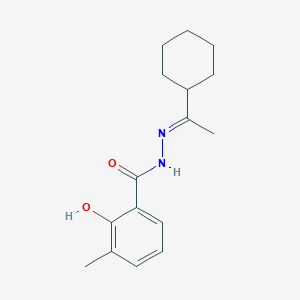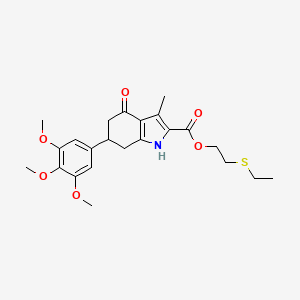![molecular formula C22H31N3O2 B4775031 N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4775031.png)
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide
Vue d'ensemble
Description
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide, also known as CPP-115, is a novel gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT) inhibitor. GABA-AT is an enzyme responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain and enhances GABAergic neurotransmission.
Mécanisme D'action
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide works by inhibiting GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing GABAergic neurotransmission, N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has been shown to increase GABA levels in the brain, which leads to an increase in GABAergic neurotransmission. This, in turn, has been shown to have anticonvulsant, anxiolytic, and analgesic effects. N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has also been shown to attenuate drug-seeking behavior in preclinical models of cocaine and alcohol addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has several advantages for lab experiments. It has been shown to have a high degree of selectivity for GABA-AT, which minimizes off-target effects. It also has a long half-life, which allows for once-daily dosing. However, N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its mechanism of action may be complex, and further research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research on N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide. One area of interest is its potential in the treatment of addiction. N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has been shown to attenuate drug-seeking behavior in preclinical models of cocaine and alcohol addiction, and further research is needed to determine its potential in the treatment of other types of addiction. Another area of interest is its potential in the treatment of epilepsy. N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential in the treatment of epilepsy in humans. Finally, further research is needed to fully understand the mechanism of action of N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide and its effects on GABAergic neurotransmission.
Applications De Recherche Scientifique
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide has also been investigated for its potential in the treatment of addiction, as it has been shown to attenuate drug-seeking behavior in preclinical models of cocaine and alcohol addiction.
Propriétés
IUPAC Name |
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-20(23-17-7-13-19-10-4-5-11-19)15-16-22-25-24-21(27-22)14-6-12-18-8-2-1-3-9-18/h1-3,8-9,19H,4-7,10-17H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRAURCIKTBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)CCC2=NN=C(O2)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopentylpropyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4774954.png)
![2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4774962.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate](/img/structure/B4774970.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4774992.png)
![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)

![methyl 3-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4775024.png)
![2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4775028.png)
![methyl 3-(2-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4775037.png)
![4-allyl-3-[(2-chlorobenzyl)thio]-5-(5-methyl-4-phenyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4775040.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4775043.png)
![{[5-(4-bromophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4775050.png)
